Acétylsalicylate de lysine
Vue d'ensemble
Description
Il s'agit d'un anti-inflammatoire non stéroïdien (AINS) possédant des propriétés analgésiques, anti-inflammatoires, antithrombotiques et antipyrétiques . Ce composé est constitué de la forme ammonium de l'acide aminé lysine associée à la base conjuguée de l'aspirine . Il a été développé pour l'administration intraveineuse dans la gestion de la douleur aiguë, permettant une action plus rapide que l'aspirine orale .
Applications De Recherche Scientifique
Aspirin DL-lysine has a wide range of scientific research applications. In medicine, it is used for its analgesic, anti-inflammatory, and antipyretic properties . It is also used in the management of acute pain and in the prevention of blood clots, strokes, and myocardial infarctions . Additionally, long-term use of acetylsalicylic acid has been shown to decrease the risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancers . In the field of respiratory diseases, intranasal administration of lysine-aspirin has been suggested as a safer and faster route for treating NSAID-exacerbated respiratory disease .
Mécanisme D'action
Target of Action
Lysine acetylsalicylate, also known as aspirin DL-lysine or lysine aspirin, primarily targets the Cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the conversion of arachidonic acid to prostaglandins, which are used as precursors for other substances, particularly thromboxane A2 .
Mode of Action
Lysine acetylsalicylate is considered a prodrug , requiring it to be metabolized before displaying its therapeutic properties . After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . Acetylsalicylate compounds act as inhibitors of COX-1 and COX-2 enzyme activity, enabling the drug to display its antiplatelet and anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes by acetylsalicylate compounds leads to a decrease in the production of prostaglandins and thromboxane A2 . Thromboxane A2 is a potent platelet activator, inducing changes in platelets that ultimately promote aggregation and the formation of clots . Prostaglandins are also important mediators of the inflammatory response, with high levels of prostaglandins being seen in inflamed tissues .
Pharmacokinetics
Lysine acetylsalicylate was developed for intravenous administration in acute pain management, enabling faster onset of action compared to oral aspirin . Aspirin is rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .
Result of Action
The inhibition of COX enzymes by acetylsalicylate compounds leads to a decrease in the production of prostaglandins and thromboxane A2 . This results in reduced inflammation, pain, and fever, as well as decreased platelet aggregation . In addition, blockade of COX-1 increases activation of the leukotriene pathway, resulting in the release of cysteinyl leukotrienes which are potent bronchoconstrictors .
Action Environment
Lysine acetylsalicylate exists as a white, crystalline substance displaying weakly acidic properties . It is generally unstable in a basic medium, readily undergoing a multi-step hydrolysis reaction that is catalyzed by the presence of negatively charged hydroxide ions . Therefore, the pH of the environment can influence the stability and efficacy of lysine acetylsalicylate.
Safety and Hazards
Lysine acetylsalicylate can cause adverse effects such as nausea, stomachache, and diarrhea . In more serious cases, it can cause peptic ulcers, gastric bleeding, exacerbate asthma, and due to its antithrombotic properties, patients using lysine acetylsalicylate have an increased risk of bleeding especially for patients on blood thinning medications .
Orientations Futures
Lysine acetylsalicylate was developed for intravenous administration in acute pain management, enabling faster onset of action compared to oral aspirin . The nose provides an accessible, fast route for local treatment of nose and sinus diseases, with lower doses than are necessary systemically and few adverse effects . This suggests potential future directions for the use of lysine acetylsalicylate in different administration routes.
Analyse Biochimique
Biochemical Properties
Lysine acetylsalicylate is considered a prodrug, requiring it to be metabolized before displaying its therapeutic properties . After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . The acetylsalicylate compound inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation .
Cellular Effects
Lysine acetylsalicylate exerts its effects on various types of cells. It inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of lysine acetylsalicylate involves its hydrolysis into lysine and acetylsalicylate compounds . The acetylsalicylate compound then inhibits the cyclo-oxygenase enzyme (COX), preventing the production of prostaglandins that cause pain and inflammation .
Temporal Effects in Laboratory Settings
The effects of lysine acetylsalicylate can change over time in laboratory settings. It is generally unstable in a basic medium, readily undergoing a multi-step hydrolysis reaction
Dosage Effects in Animal Models
In animal models, the effects of lysine acetylsalicylate can vary with different dosages
Metabolic Pathways
Lysine acetylsalicylate is involved in metabolic pathways that involve the hydrolysis of the compound into lysine and acetylsalicylate . The acetylsalicylate compound is predominantly metabolized through a conjugation reaction with glycine to form salicyluric acid .
Transport and Distribution
Lysine acetylsalicylate is normally administered intravenously into the blood due to its high water solubility when compared to only acetylsalicylate . This enables aspirin to be released directly into blood circulation, bypassing the need for absorption through the stomach as well as liver metabolism .
Subcellular Localization
Given that it is hydrolyzed into lysine and acetylsalicylate, it is likely that these compounds may localize to different compartments within the cell based on their individual properties and functions .
Méthodes De Préparation
La préparation de l'aspirine DL-lysine consiste à dissoudre la DL-lysine dans l'eau afin d'obtenir une concentration de 30 à 35 % en masse, puis à la dégermer pour obtenir une solution aqueuse de DL-lysine . L'aspirine est dissoute dans un solvant organique afin d'obtenir une concentration de 18 à 20 % en masse, puis est dégermée pour obtenir une solution organique d'aspirine . La solution aqueuse de DL-lysine est ensuite ajoutée à la solution organique d'aspirine dans un rapport de masse de (1-1,2):1, et le mélange est agité pour permettre une réaction complète et la formation de sels de DL-lysine et d'aspirine . Les sels obtenus sont ensuite séparés, lavés avec un solvant organique et séchés pour obtenir le produit final . Cette méthode est rentable et permet d'obtenir un produit de haute qualité et stable .
Analyse Des Réactions Chimiques
L'aspirine DL-lysine subit diverses réactions chimiques, notamment l'hydrolyse et les réactions de conjugaison. Après administration, elle est hydrolysée pour se séparer en composés lysine et acétylsalicylate . L'acétylsalicylate est principalement métabolisé par une réaction de conjugaison avec la glycine pour former l'acide salicylurique, qui est le principal composé d'excrétion de l'aspirine . Le composé inhibe également l'activité de la cyclooxygénase I et II, ce qui entraîne une diminution de la formation de prostaglandines et de thromboxanes .
Applications de la recherche scientifique
L'aspirine DL-lysine a un large éventail d'applications de recherche scientifique. En médecine, elle est utilisée pour ses propriétés analgésiques, anti-inflammatoires et antipyrétiques . Elle est également utilisée dans la gestion de la douleur aiguë et dans la prévention des caillots sanguins, des accidents vasculaires cérébraux et des infarctus du myocarde . En outre, l'utilisation à long terme de l'acide acétylsalicylique a montré une diminution du risque de divers cancers, notamment les cancers colorectal, œsophagien, du sein, du poumon, de la prostate, du foie et de la peau . Dans le domaine des maladies respiratoires, l'administration intranasale de lysine-aspirine a été suggérée comme une voie plus sûre et plus rapide pour traiter les maladies respiratoires exacerbées par les AINS .
Mécanisme d'action
L'aspirine DL-lysine est considérée comme un promédicament, nécessitant un métabolisme pour afficher ses propriétés thérapeutiques . Après administration, elle est hydrolysée pour se séparer en composés lysine et acétylsalicylate . Le composant acétylsalicylate inhibe l'activité de la cyclooxygénase I et II, ce qui entraîne une diminution de la formation de prostaglandines et de thromboxanes . Cette inhibition conduit aux effets analgésiques, anti-inflammatoires, antithrombotiques et antipyrétiques du composé .
Comparaison Avec Des Composés Similaires
L'aspirine DL-lysine est unique en raison de sa solubilité accrue et de son action plus rapide que l'aspirine traditionnelle . Les composés similaires comprennent d'autres formes d'acide acétylsalicylique, telles que l'acétylsalicylate de sodium et l'acétylsalicylate de calcium . Ces composés présentent également des propriétés analgésiques, anti-inflammatoires et antipyrétiques, mais diffèrent par leur solubilité et leurs voies d'administration . Par exemple, l'acétylsalicylate de sodium est plus soluble dans l'eau, tandis que l'acétylsalicylate de calcium est utilisé pour ses propriétés de libération lente .
Propriétés
IUPAC Name |
2-acetyloxybenzoic acid;2,6-diaminohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886518 | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62952-06-1 | |
Record name | Aspisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-lysine mono(o-acetoxybenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN DL-LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JJ274J145 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.